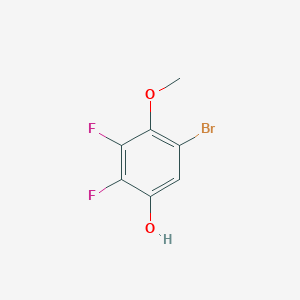

5-Bromo-2,3-difluoro-4-methoxyphenol

Description

5-Bromo-2,3-difluoro-4-methoxyphenol is a halogenated aromatic compound characterized by a bromine atom at position 5, fluorine atoms at positions 2 and 3, and a methoxy group at position 2. The compound is cataloged as a specialty chemical by suppliers such as City Chemical LLC and Biopharmacule Speciality Chemicals, where it is utilized in pharmaceutical research and organic synthesis . Its applications may include serving as an intermediate in drug development or as a probe in studying halogen-directed chemical reactions.

Properties

IUPAC Name |

5-bromo-2,3-difluoro-4-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWZBPOFHTYFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 2,3-difluoro-4-methoxyphenol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methoxyphenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include quinones or other oxidized phenolic compounds.

Reduction: Products include dehalogenated phenols or partially reduced derivatives.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Table 1: Substituent Comparison

*Calculated molecular weight based on formula.

Key Observations :

- Halogen Effects: Bromine at position 5 in all compounds enhances molecular weight and steric bulk. Fluorine substituents (e.g., in this compound) increase electronegativity and metabolic stability compared to chlorine .

- Functional Groups: The methoxy group in this compound reduces acidity compared to phenolic -OH groups in 5-Bromo-2,4-dichlorophenol, making it less reactive in hydrogen-bonding interactions .

Table 2: Property Comparison

*XLogP3: Predicted partition coefficient (octanol/water). †Estimated using fragment-based methods. ‡Reported in PubChem.

Key Observations :

- Lipophilicity: The methoxy group in this compound moderately reduces XLogP3 compared to fully halogenated analogues (e.g., the compound in with XLogP3=5.3).

- Stability: Unlike 5-Bromo-2'-deoxyuridine, which undergoes radiolytic degradation to bromouracil , the stability of this compound under radiation remains unstudied.

Biological Activity

5-Bromo-2,3-difluoro-4-methoxyphenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₅BrF₂O₂ and a molecular weight of 239.01 g/mol. The compound features a phenolic ring substituted with bromine, two fluorine atoms, and a methoxy group, which contribute to its reactivity and biological properties.

Target of Action

The specific biological targets of this compound remain largely unidentified. However, it is hypothesized that the compound may interact with various biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces, potentially influencing biochemical pathways related to inflammation and metabolic regulation.

Mode of Action

Given its structural similarities to other bromophenol derivatives, this compound is believed to exhibit anti-inflammatory and anti-diabetic effects. Its functional groups may facilitate interactions with enzymes or receptors involved in these pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties stem from its ability to modulate key inflammatory pathways. Research on bromophenols indicates they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Factors such as its molecular weight and the presence of functional groups like phenols and ethers may influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Potential (inferred) | Potential (inferred) | Potential (inferred) |

| 5-Bromo-2-fluoronitrobenzene | Moderate | Low | Low |

| 5-Bromo-2,4-dimethoxybenzaldehyde | High | Moderate | High |

Case Studies

While specific studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Screening : A study evaluated various halogenated phenols for their antimicrobial properties against pathogenic bacteria. Results indicated that compounds with similar structures exhibited significant inhibitory effects on bacterial growth .

- Antitumor Activity : In vitro studies on related compounds demonstrated effective inhibition of cancer cell lines. These findings suggest that further exploration of this compound could yield valuable data regarding its antitumor capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.